molecular formula C14H27N3 B11733730 heptyl({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine

heptyl({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine

Cat. No.: B11733730
M. Wt: 237.38 g/mol
InChI Key: PGJFRBWBZFISGO-UHFFFAOYSA-N
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Description

Heptyl({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine is an organic compound with a complex structure that includes a heptyl chain, a pyrazole ring, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of heptyl({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine typically involves multi-step organic reactions. One common method includes the alkylation of a pyrazole derivative with a heptyl halide under basic conditions. The reaction may proceed as follows:

    Starting Materials: 1-(propan-2-yl)-1H-pyrazole and heptyl bromide.

    Reaction Conditions: The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF).

    Procedure: The pyrazole derivative is first deprotonated by the base, followed by nucleophilic substitution with heptyl bromide to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Heptyl({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide can be used.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated or azido derivatives.

Scientific Research Applications

Heptyl({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of heptyl({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    Heptylamine: A simpler amine with a heptyl chain, lacking the pyrazole ring.

    1-(Propan-2-yl)-1H-pyrazole: Contains the pyrazole ring but lacks the heptyl chain.

    N-Methyl-3-(pyridin-2-yl)propan-1-amine: Similar structure with a pyridine ring instead of a pyrazole ring.

Uniqueness

Heptyl({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine is unique due to its combination of a heptyl chain, pyrazole ring, and amine group. This unique structure imparts specific chemical and biological properties that are not observed in simpler or structurally different compounds.

Properties

Molecular Formula

C14H27N3

Molecular Weight

237.38 g/mol

IUPAC Name

N-[(2-propan-2-ylpyrazol-3-yl)methyl]heptan-1-amine

InChI

InChI=1S/C14H27N3/c1-4-5-6-7-8-10-15-12-14-9-11-16-17(14)13(2)3/h9,11,13,15H,4-8,10,12H2,1-3H3

InChI Key

PGJFRBWBZFISGO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNCC1=CC=NN1C(C)C

Origin of Product

United States

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